![molecular formula C22H41N3O2 B2463303 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide CAS No. 866137-23-7](/img/structure/B2463303.png)
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide is a complex organic compound with a unique structure that includes an acrylamide group, a piperidine ring, and a long undecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the undecyl chain, which is then functionalized with an oxo group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, introducing different functional groups.
Polymerization: The acrylamide group can undergo polymerization to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Polymerization: Polyacrylamide and its copolymers.
科学的研究の応用
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form micelles and other nanostructures.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as hydrogels and coatings, due to its polymerizable acrylamide group.
作用機序
The mechanism of action of 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide depends on its application. In drug delivery, it forms micelles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. The piperidine ring may interact with biological targets, modulating their activity. In polymerization, the acrylamide group undergoes radical polymerization, forming long polymer chains with specific properties.
類似化合物との比較
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide can be compared with similar compounds such as:
N,N-dimethylacrylamide: Lacks the long undecyl chain and piperidine ring, resulting in different physical and chemical properties.
N-isopropylacrylamide: Known for its thermoresponsive properties, but lacks the piperidine ring and long chain.
Acrylamide: The simplest form, without any substituents, used primarily in polymer chemistry.
特性
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(2-piperidin-1-ylethyl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O2/c1-20(2)22(27)24-15-11-8-6-4-3-5-7-10-14-21(26)23-16-19-25-17-12-9-13-18-25/h1,3-19H2,2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKTKBKCIXBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
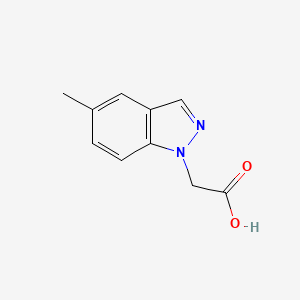
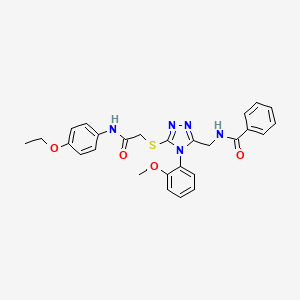
![2-{5-chloro-2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2463224.png)
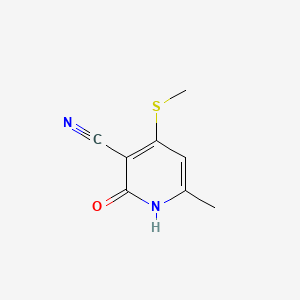
![4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide](/img/structure/B2463231.png)
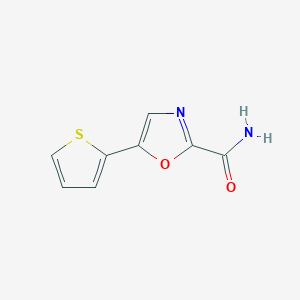
![rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis](/img/structure/B2463233.png)
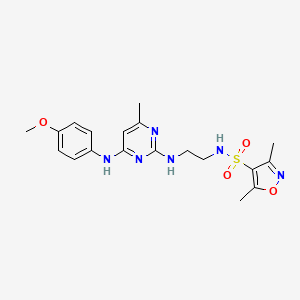
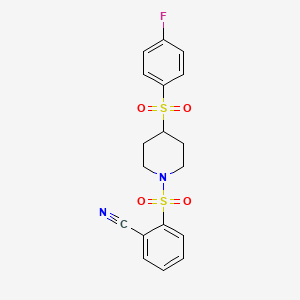
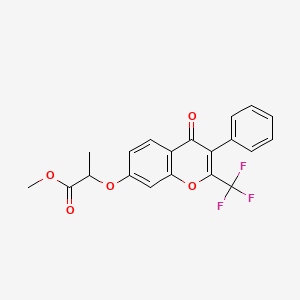
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)
![(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2463240.png)
![1-Bromo-6-oxaspiro[2.5]octane](/img/structure/B2463241.png)
![Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2463242.png)
